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molecular formula C11H12O4 B8553046 1-(5-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

1-(5-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone

Cat. No. B8553046
M. Wt: 208.21 g/mol
InChI Key: HPOZJSSYCURCDV-UHFFFAOYSA-N
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Patent
US06949544B2

Procedure details

In a round-bottomed flask, 500 mg of 1-(5-Hydroxy-2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one was dissolved in 1 mL of DMF. To this solution was added, 414 mg of K2CO3, and methyl iodide (1 mL, excess). The reaction was heated to 80° C. overnight. The reaction was poured into water and extracted with diethyl ether. The organic extract was washed with brine, dried (Na2SO4), filtered, and concentrated to afford 0.38 g (70%) of the acetophenone 8.
Name
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
500 mg
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1]([O-])([O-])=O.[K+].[K+].CI.O.[OH:10][C:11]1[C:20]2[O:19][CH2:18][CH2:17][O:16][C:15]=2[CH:14]=[CH:13][C:12]=1[C:21](=[O:23])[CH3:22]>CN(C=O)C>[CH3:1][O:10][C:11]1[C:20]2[O:19][CH2:18][CH2:17][O:16][C:15]=2[CH:14]=[CH:13][C:12]=1[C:21](=[O:23])[CH3:22] |f:0.1.2|

Inputs

Step One
Name
Quantity
414 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
500 mg
Type
reactant
Smiles
OC1=C(C=CC=2OCCOC21)C(C)=O
Name
Quantity
1 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC=2OCCOC21)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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